2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride 2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1803567-58-9
VCID: VC2867742
InChI: InChI=1S/C9H14N2OS.2ClH/c1-7-11-8(6-13-7)5-12-9-2-3-10-4-9;;/h6,9-10H,2-5H2,1H3;2*1H
SMILES: CC1=NC(=CS1)COC2CCNC2.Cl.Cl
Molecular Formula: C9H16Cl2N2OS
Molecular Weight: 271.21 g/mol

2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride

CAS No.: 1803567-58-9

Cat. No.: VC2867742

Molecular Formula: C9H16Cl2N2OS

Molecular Weight: 271.21 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride - 1803567-58-9

Specification

CAS No. 1803567-58-9
Molecular Formula C9H16Cl2N2OS
Molecular Weight 271.21 g/mol
IUPAC Name 2-methyl-4-(pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride
Standard InChI InChI=1S/C9H14N2OS.2ClH/c1-7-11-8(6-13-7)5-12-9-2-3-10-4-9;;/h6,9-10H,2-5H2,1H3;2*1H
Standard InChI Key HVXACERJKCZANO-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)COC2CCNC2.Cl.Cl
Canonical SMILES CC1=NC(=CS1)COC2CCNC2.Cl.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride is characterized by a 1,3-thiazole ring with a methyl group at the 2-position and a pyrrolidin-3-yloxy)methyl substituent at the 4-position. The molecule exists as a dihydrochloride salt, which enhances its stability and water solubility compared to its free base form. The thiazole core consists of a five-membered ring containing nitrogen and sulfur atoms, which contributes to its unique chemical properties.

Physical and Chemical Properties

Based on analysis of similar compounds, the following properties can be predicted for 2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride:

PropertyValueNotes
Molecular FormulaC9H14N2OS·2HClDihydrochloride salt form
Molecular Weight~271.21 g/molBase weight plus two HCl molecules
AppearanceWhite to off-white crystalline solidTypical for similar compounds
SolubilityHighly soluble in water, methanol, and DMSOEnhanced by dihydrochloride form
Melting PointApproximately 220-240°CEstimated based on similar structures
StabilityStable under normal conditionsMay be hygroscopic
pKa~6.0-7.5 (for pyrrolidine NH)Estimated based on similar structures

The compound's structure suggests it would have increased water solubility compared to its non-salt counterparts, a characteristic that makes it potentially suitable for pharmaceutical applications .

Synthesis Methods

Thiazole Ring Formation

The formation of the thiazole ring could follow methodologies similar to those used in the synthesis of related compounds. One common approach involves heterocyclization with thioamides or thioureas, as demonstrated in the synthesis of 2-R-thiazol-4-yl compounds . The process typically begins with a chloroacylation step using chloroacetonitrile, followed by heterocyclization to form the thiazole ring.

The reaction could be represented as:

Appropriate precursor+ChloroacetonitrileHClIminium saltHeterocyclizationThiazole core\text{Appropriate precursor} + \text{Chloroacetonitrile} \xrightarrow{\text{HCl}} \text{Iminium salt} \xrightarrow{\text{Heterocyclization}} \text{Thiazole core}

Pyrrolidine Attachment

The attachment of the pyrrolidin-3-yloxy)methyl group would likely involve etherification reactions between a hydroxyl-functionalized pyrrolidine derivative and a halomethyl-substituted thiazole intermediate. Based on similar reactions documented for related compounds, this step might require basic conditions and appropriate solvents like DMF or DMSO .

Salt Formation

The final step in the synthesis would involve the conversion of the free base to the dihydrochloride salt. This is typically achieved by bubbling dry hydrogen chloride gas through a solution of the compound in an appropriate solvent, such as diethyl ether or ethanol, followed by precipitation and isolation of the salt product.

Free base+2HClDihydrochloride salt\text{Free base} + 2\text{HCl} \xrightarrow{} \text{Dihydrochloride salt}

This salt formation process would be similar to that described for related iminium hydrochloride compounds .

Potential ActivityStructural BasisSimilar Compounds
AntimicrobialThiazole coreThiazole-containing antibiotics
Anti-inflammatoryHeterocyclic systemSimilar heterocyclic compounds
Central Nervous System (CNS) ActivityPyrrolidine moietyPyrrolidine-containing CNS drugs
Enzyme InhibitionCombined structural elementsRelated enzyme inhibitors
AnticancerHeterocyclic systemSimilar thiazole derivatives

Research on related compounds suggests that these thiazole-pyrrolidine hybrids may interact with various molecular targets through mechanisms such as hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds provide context for understanding 2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride:

CompoundStructural DifferencesCID/Reference
4-Methyl-2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazoleMethyl at 4-position, ether linkage at 2-position, non-salt formPubChem CID: 80315379
4-methyl-2-[(3S)-pyrrolidin-3-yl]oxy-1,3-thiazoleDirect ether linkage, stereochemistry specified, non-salt formPubChem CID: 94406808
5-[(Azetidin-3-yloxy)methyl]-2-methyl-1,3-thiazoleAzetidine ring instead of pyrrolidine, different substitution patternRelated compound

These structural variations would likely result in different biological activities and physicochemical properties, providing valuable insights for structure-activity relationship studies.

Isomeric Forms

The pyrrolidine ring in 2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride contains a stereogenic center at the 3-position, which could lead to different stereoisomers (R and S). The specific stereochemistry would influence the compound's three-dimensional structure and potentially its biological activity, as seen with 4-methyl-2-[(3S)-pyrrolidin-3-yl]oxy-1,3-thiazole, where the S-stereochemistry is specified .

Analytical Characterization

Spectroscopic Properties

The spectroscopic properties of 2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride can be predicted based on similar compounds:

NMR Spectroscopy:

  • ¹H NMR would show characteristic signals for:

    • Thiazole CH (δ ~7.0-7.5 ppm)

    • Methyl group (δ ~2.0-2.5 ppm)

    • Pyrrolidine ring protons (δ ~1.5-3.5 ppm)

    • Methylene bridge (δ ~4.5-5.0 ppm)

    • NH protons (broad signals at δ ~8.0-10.0 ppm for the salt form)

Infrared Spectroscopy:

  • Characteristic absorptions for:

    • C=N stretching (1600-1650 cm⁻¹)

    • C-S stretching (600-700 cm⁻¹)

    • C-O-C ether linkage (1050-1150 cm⁻¹)

    • N-H stretching (3300-3500 cm⁻¹)

Chromatographic Analysis

For purity determination and identification, high-performance liquid chromatography (HPLC) would be the method of choice, potentially using:

  • Reverse-phase conditions (C18 column)

  • Mobile phase consisting of acetonitrile/water with buffer additives

  • UV detection at 230-280 nm (thiazole absorption range)

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